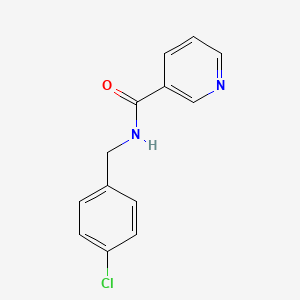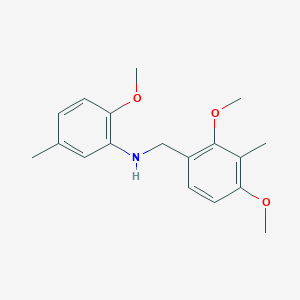![molecular formula C20H15BrN2O2 B5804850 N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide](/img/structure/B5804850.png)
N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes. In
Mecanismo De Acción
The mechanism of action of N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide involves the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. This reaction is crucial for various physiological processes such as respiration, acid-base balance, and electrolyte transport. N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide binds to the active site of carbonic anhydrase and inhibits its activity, leading to a decrease in the production of bicarbonate and protons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide are mainly related to its inhibition of carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate and protons, which can have various effects on physiological processes. For example, inhibition of carbonic anhydrase in the eye can lead to a decrease in intraocular pressure, making it a potential treatment for glaucoma. Inhibition of carbonic anhydrase in the brain can lead to a decrease in the production of protons, making it a potential treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide in lab experiments is its potent inhibitory activity against carbonic anhydrase. This makes it a valuable tool for studying the role of carbonic anhydrase in various physiological processes. However, one of the limitations of using N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide is its potential toxicity. It has been reported to exhibit cytotoxicity in some cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide. One direction is to explore its potential as a therapeutic agent for various diseases such as glaucoma, epilepsy, and cancer. Another direction is to study its mechanism of action in more detail, including its interactions with other enzymes and proteins. Additionally, the development of new synthesis methods for N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide could lead to improved yields and purity, making it more accessible for research and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide involves the reaction of 4-bromobenzenecarboxylic acid with 2-biphenylcarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with N,N'-diisopropylethylamine and N,N'-carbonyldiimidazole to yield the final product. This method has been reported to yield high purity and good yields of N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide.
Aplicaciones Científicas De Investigación
N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes such as respiration, acid-base balance, and electrolyte transport. Carbonic anhydrase inhibitors have been used in the treatment of various diseases such as glaucoma, epilepsy, and cancer. N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide has shown promising results as a potential therapeutic agent for these diseases.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2/c21-16-12-10-15(11-13-16)19(22)23-25-20(24)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJYLPHPUZVUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)ON=C(C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O/N=C(/C3=CC=C(C=C3)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-phenylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5804775.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5804782.png)
![(4-aminophenyl)[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B5804785.png)
![2-(4-fluorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5804798.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5804804.png)
![N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5804811.png)

![2-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5804831.png)


![3-benzyl-2-hydrazino-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5804862.png)

